S-Nitroso-N-propionyl-D,L-penicillamine
CAS No.: 225233-98-7
VCID: VC0015809
Molecular Formula: C8H14N2O4S
Molecular Weight: 234.28 g/mol
* For research use only. Not for human or veterinary use.

Description | S-Nitroso-N-propionyl-D,L-penicillamine is a chemical compound with the molecular formula C8H14N2O4S . It has a molecular weight of 220.25 g/mol . S-Nitroso-N-propionyl-D,L-penicillamine is also referred to as S-Nitroso-N-propionyl-D,L-Penicillamine . It is a nitrosothiol, a class of compounds known as nitric oxide donors . These compounds can release nitric oxide (NO), which has various biological functions, including vasodilation . Other similar S-nitrosomercapto compounds include S-Nitroso-N-Acetylpenicillamine and S-Nitroso-N-heptanoyl-D,L-penicillamine . S-Nitroso-N-Acetylpenicillamine is a nitroso compound that is N-acetyl-D-penicillamine in which the sulfanyl hydrogen is replaced by a nitroso group . S-Nitroso-N-Acetylpenicillamine has a role as a nitric oxide donor and a vasodilator agent . S-Nitroso-N-heptanoyl-D,L-penicillamine's molecular formula is C12H22N2O4S and its molecular weight is 290.37908 . S-Nitrosomercapto compounds may induce the body's typical response to low oxygen levels, triggering increases in the rate and depth of breathing . They also have the ability to restore respiratory drive in patients in whom it is impaired, opening up a new era of therapeutics for patients with a condition associated with diminished respiratory drive . |
---|---|
CAS No. | 225233-98-7 |
Product Name | S-Nitroso-N-propionyl-D,L-penicillamine |
Molecular Formula | C8H14N2O4S |
Molecular Weight | 234.28 g/mol |
IUPAC Name | 3-methyl-3-nitrososulfanyl-2-(propanoylamino)butanoic acid |
Standard InChI | InChI=1S/C8H14N2O4S/c1-4-5(11)9-6(7(12)13)8(2,3)15-10-14/h6H,4H2,1-3H3,(H,9,11)(H,12,13) |
Standard InChIKey | XRIWLEWQNCECEP-UHFFFAOYSA-N |
SMILES | CCC(=O)NC(C(=O)O)C(C)(C)SN=O |
Canonical SMILES | CCC(=O)NC(C(=O)O)C(C)(C)SN=O |
Synonyms | SNPP; 3-(Nitrosothio)-N-(1-oxopropyl)valine; |
PubChem Compound | 5057842 |
Last Modified | Jul 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume